molecular formula C12H17N5O5 B14020106 2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 67505-68-4

2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B14020106
CAS No.: 67505-68-4
M. Wt: 311.29 g/mol
InChI Key: READXGNLAYZEOW-UHFFFAOYSA-N
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Description

3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, and an ethoxy group attached to a ribofuranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyridine derivative with azides can lead to the formation of the triazole ring. The ethoxy group and ribofuranosyl moiety are then introduced through subsequent reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of enzymes or receptors and influencing biochemical pathways. This interaction can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,3-Triazolo[4,5-b]pyridine
  • 3H-1,2,3-Triazolo[4,5-b]pyridin-3-ol
  • 7-Azabenzotriazole

Uniqueness

3H-1,2,3-triazolo[4,5-b]pyridin-5-amine,7-ethoxy-3-b-d-ribofuranosyl- is unique due to its specific structural features, such as the ethoxy group and ribofuranosyl moiety.

Properties

CAS No.

67505-68-4

Molecular Formula

C12H17N5O5

Molecular Weight

311.29 g/mol

IUPAC Name

2-(5-amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H17N5O5/c1-2-21-5-3-7(13)14-11-8(5)15-16-17(11)12-10(20)9(19)6(4-18)22-12/h3,6,9-10,12,18-20H,2,4H2,1H3,(H2,13,14)

InChI Key

READXGNLAYZEOW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NC2=C1N=NN2C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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